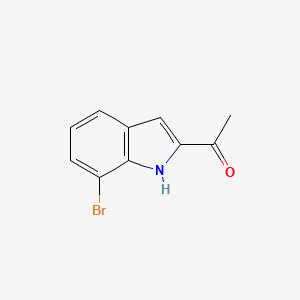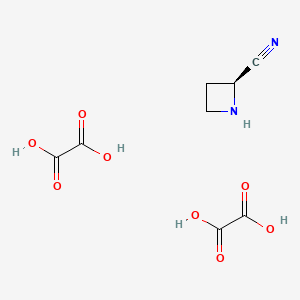
rel-(S)-Azetidine-2-carbonitrile hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(S)-Azetidine-2-carbonitrile hemioxalate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a nitrile group and the hemioxalate salt form further enhances its chemical reactivity and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(S)-Azetidine-2-carbonitrile hemioxalate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino nitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The hemioxalate salt form is achieved by treating the azetidine-2-carbonitrile with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: rel-(S)-Azetidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: rel-(S)-Azetidine-2-carbonitrile hemioxalate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs or study enzyme interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of rel-(S)-Azetidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The azetidine ring’s strained structure makes it a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and products.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group instead of a nitrile group.
Azetidine-2-thione: Contains a thione group, offering different reactivity compared to the nitrile group.
Azetidine-2-amine: Features an amine group, providing different chemical properties and applications.
Uniqueness: rel-(S)-Azetidine-2-carbonitrile hemioxalate stands out due to its nitrile group and hemioxalate salt form, which enhance its solubility and reactivity. These properties make it a versatile compound for various scientific and industrial applications, distinguishing it from other azetidine derivatives.
Properties
Molecular Formula |
C8H10N2O8 |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(2S)-azetidine-2-carbonitrile;oxalic acid |
InChI |
InChI=1S/C4H6N2.2C2H2O4/c5-3-4-1-2-6-4;2*3-1(4)2(5)6/h4,6H,1-2H2;2*(H,3,4)(H,5,6)/t4-;;/m0../s1 |
InChI Key |
HJAIIQQTVAHBNW-FHNDMYTFSA-N |
Isomeric SMILES |
C1CN[C@@H]1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNC1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




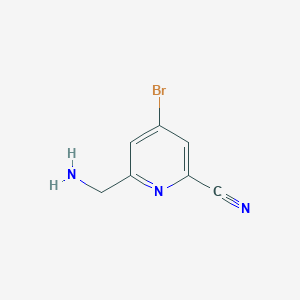
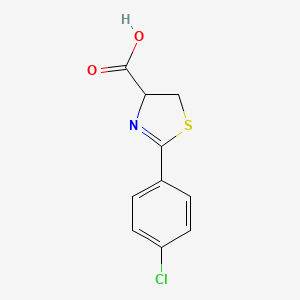
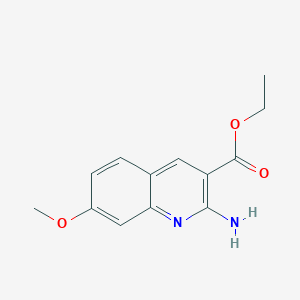
![7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)


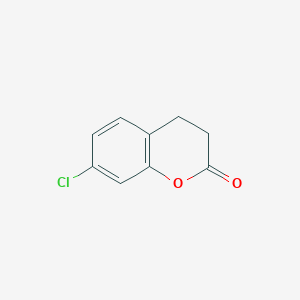


![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
